molecular formula C17H25N5O2 B2811505 1,3-Dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 674308-03-3

1,3-Dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B2811505
CAS No.: 674308-03-3
M. Wt: 331.42
InChI Key: CJYJOGMVJZKOMV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo a series of chemical transformations including alkylation, cyclization, and substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product. Optimization of reaction parameters such as concentration, pressure, and temperature is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to new derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.

Scientific Research Applications

1,3-Dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione include other purine derivatives such as:

  • 1,3-Dimethylxanthine
  • 7-Methylxanthine
  • 8-Methylxanthine

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features, such as the presence of the 3-methylpiperidin-1-yl and 2-methylprop-2-enyl groups. These structural differences can lead to distinct biological activities and chemical properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-11(2)9-22-13-14(19(4)17(24)20(5)15(13)23)18-16(22)21-8-6-7-12(3)10-21/h12H,1,6-10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYJOGMVJZKOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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